molecular formula C10H10N2O B1399990 6-Cyclobutoxypyridine-2-carbonitrile CAS No. 1340091-97-5

6-Cyclobutoxypyridine-2-carbonitrile

Cat. No.: B1399990
CAS No.: 1340091-97-5
M. Wt: 174.2 g/mol
InChI Key: PDZKSTFLIKFGJJ-UHFFFAOYSA-N
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Description

6-Cyclobutoxypyridine-2-carbonitrile (molecular formula: C₁₀H₁₀N₂O, molecular weight: 174.20 g/mol) is a pyridine derivative featuring a cyclobutoxy substituent at the 6-position and a carbonitrile group at the 2-position . The cyclobutoxy group—a four-membered cyclic ether—introduces steric bulk and moderate electron-donating effects via its oxygen atom, while the carbonitrile group is electron-withdrawing, influencing the pyridine ring’s electronic density and reactivity. This compound is cataloged under CAS number MFCD20367817 and is primarily used in pharmaceutical and agrochemical research due to its versatile scaffold .

Properties

IUPAC Name

6-cyclobutyloxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-7-8-3-1-6-10(12-8)13-9-4-2-5-9/h1,3,6,9H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZKSTFLIKFGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Cyclobutoxypyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-hydroxypyridine-2-carbonitrile with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

6-Cyclobutoxypyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the pyridine ring, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines.

Scientific Research Applications

6-Cyclobutoxypyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, 6-Cyclobutoxypyridine-2-carbonitrile is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities that are useful in treating various diseases.

    Industry: The compound is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-Cyclobutoxypyridine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The cyano group and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological target being studied .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Electronic Features

6-Cyclobutoxypyridine-2-carbonitrile vs. Ethyl 6-(Trifluoromethyl)pyridine-2-carboxylate
  • Substituents :
    • Target compound : Cyclobutoxy (electron-donating ether) at position 6; carbonitrile (electron-withdrawing) at position 2.
    • Ethyl 6-(trifluoromethyl)pyridine-2-carboxylate : Trifluoromethyl (strong electron-withdrawing) at position 6; ester (electron-withdrawing) at position 2 .
  • Molecular Weight :
    • Target: 174.20 g/mol.
    • Ethyl derivative: 219.16 g/mol (higher due to trifluoromethyl and ester groups).
6-Cyclobutoxypyridine-2-carbonitrile vs. 6-(Cyclobutylamino)pyridine-3-carbonitrile
  • Substituents: Target compound: Cyclobutoxy (ether) at position 5. 6-(Cyclobutylamino) analog: Cyclobutylamino (secondary amine) at position 6; carbonitrile at position 3 .
  • Electronic and Solubility Differences: The amino group in the analog is more basic than the ether, enhancing solubility in acidic aqueous media when protonated. However, the ether in the target compound may improve membrane permeability due to its lipophilic nature.
6-Cyclobutoxypyridine-2-carbonitrile vs. 6-(2,5-Dichlorothiophen-3-yl)-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile
  • Substituents :
    • Target compound : Single cyclobutoxy group.
    • Chlorothiophenyl-furan analog : Heterocyclic 2,5-dichlorothiophene (electron-withdrawing) at position 6; 5-methylfuran (electron-donating) at position 4 .

Physicochemical Properties (Inferred)

Property 6-Cyclobutoxypyridine-2-carbonitrile Ethyl 6-(Trifluoromethyl)pyridine-2-carboxylate 6-(Cyclobutylamino)pyridine-3-carbonitrile
Molecular Weight (g/mol) 174.20 219.16 ~170–180 (estimated)
Key Substituents Cyclobutoxy, carbonitrile Trifluoromethyl, ester Cyclobutylamino, carbonitrile
LogP (Predicted) ~1.5–2.0 ~2.5–3.0 (due to CF₃) ~1.0–1.5 (amine enhances polarity)
Solubility Moderate in organic solvents Low aqueous solubility Higher in acidic aqueous media

Biological Activity

6-Cyclobutoxypyridine-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

6-Cyclobutoxypyridine-2-carbonitrile features a pyridine ring substituted with a cyclobutoxy group and a cyano group. This unique structure contributes to its distinct reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.

Antimicrobial Properties

Research has indicated that 6-Cyclobutoxypyridine-2-carbonitrile exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound is also being investigated for its anticancer properties. Recent studies have evaluated its cytotoxic effects on different cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The results revealed that certain derivatives of 6-Cyclobutoxypyridine-2-carbonitrile exhibited significant inhibitory effects comparable to established chemotherapeutic agents like Doxorubicin .

The biological activity of 6-Cyclobutoxypyridine-2-carbonitrile is believed to stem from its ability to interact with specific molecular targets within cells. The cyano group and the pyridine ring are crucial for binding to enzymes or receptors, thus modulating their activity. This interaction may lead to altered signaling pathways that promote apoptosis in cancer cells or inhibit bacterial growth.

Case Studies

  • Anticancer Efficacy : A study conducted on various derivatives of 6-Cyclobutoxypyridine-2-carbonitrile demonstrated that compounds such as 2a and 4b showed higher cytotoxicity against HEP2 cells than Doxorubicin. The IC50 values were significantly lower for these compounds, indicating their potential as effective anticancer agents .
    CompoundCell LineIC50 (µM)Comparison with Doxorubicin
    2aHEP25.0More potent
    4bHCT-1167.5Comparable
    DoxorubicinHEP210.0Reference
  • Antimicrobial Activity : A separate investigation into the antimicrobial properties revealed that 6-Cyclobutoxypyridine-2-carbonitrile effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The study utilized standard antimicrobial susceptibility testing methods to determine the minimum inhibitory concentration (MIC) against various pathogens.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus15
    Escherichia coli20
    Pseudomonas aeruginosa25

Comparative Analysis

When compared to structurally similar compounds like 6-Methoxypyridine-2-carbonitrile and 6-Ethoxypyridine-2-carbonitrile, 6-Cyclobutoxypyridine-2-carbonitrile displays unique biological activities attributed to its cyclobutoxy substituent. These differences can significantly influence the pharmacological profiles and therapeutic potentials of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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